3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid follows International Union of Pure and Applied Chemistry conventions, designating the compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 grams per mole. The Chemical Abstracts Service registry number 1214622-58-8 provides unique identification for this specific isomeric form, distinguishing it from related pyrazole-substituted benzoic acid derivatives. The InChI (International Chemical Identifier) string 1S/C11H10N2O2/c1-8-4-2-5-9(11(14)15)10(8)13-7-3-6-12-13/h2-7H,1H3,(H,14,15) represents the complete structural connectivity, while the corresponding InChI Key YXZWVSIXBFPESW-UHFFFAOYSA-N serves as a hashed identifier for database searches.

The systematic naming reflects the structural hierarchy where the benzoic acid framework serves as the parent structure, with the pyrazole ring attached at position 2 and a methyl substituent at position 3 of the benzene ring. This positional arrangement creates specific steric and electronic environments that influence the compound's overall properties. The naming convention explicitly identifies the 1H-pyrazol-1-yl designation, indicating that the pyrazole ring is connected through the nitrogen atom at position 1 of the five-membered heterocycle.

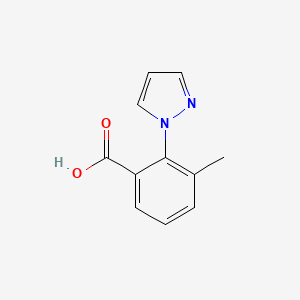

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-4-2-5-9(11(14)15)10(8)13-7-3-6-12-13/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZWVSIXBFPESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-methylbenzoic acid and the nitrogen atom of 1H-pyrazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(1H-pyrazol-1-yl)terephthalic acid.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-methyl-2-(1H-pyrazol-1-yl)benzyl alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include 2-(1H-pyrazol-1-yl)terephthalic acid, 3-methyl-2-(1H-pyrazol-1-yl)benzyl alcohol, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid has demonstrated promising antimicrobial properties. Research indicates that derivatives of this compound exhibit low minimum inhibitory concentrations (MIC) against various Gram-positive bacteria, including Staphylococcus aureus, which is critical in developing new antibiotics to combat resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory and Analgesic Properties

This compound serves as a building block in synthesizing anti-inflammatory and analgesic drugs. Its structural features allow for modifications that enhance therapeutic efficacy while minimizing side effects .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized in formulating agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields and pest management strategies . The compound's ability to interact with biological systems makes it suitable for developing targeted agricultural solutions.

Material Science

Advanced Materials Development

The compound plays a role in creating advanced materials, particularly polymers and coatings that require specific thermal and mechanical properties. Its unique chemical structure allows for the design of materials with tailored characteristics suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic targets, particularly in understanding how certain enzymes can be inhibited or activated by this compound .

Analytical Chemistry

Chromatography Applications

The compound is also used in analytical chemistry, particularly in chromatography techniques for separating and identifying complex mixtures. This application is essential for quality control processes in pharmaceutical manufacturing and other chemical industries .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Antimicrobial agents, anti-inflammatory drugs |

| Agricultural Chemistry | Formulation of pesticides and herbicides |

| Material Science | Development of advanced polymers and coatings |

| Biochemical Research | Studying enzyme interactions and metabolic pathways |

| Analytical Chemistry | Chromatography for separation and identification of compounds |

Case Study 1: Antimicrobial Efficacy

A study highlighted the synthesis of pyrazole derivatives that showed significant antibacterial activity against Staphylococcus aureus. The derivatives exhibited MIC values as low as 0.78 μg/ml, indicating their potential as effective antimicrobial agents against resistant bacterial strains .

Case Study 2: Agricultural Application

Research demonstrated that formulations containing this compound significantly increased the efficacy of herbicides in field trials, leading to enhanced crop protection and yield improvements .

Case Study 3: Material Development

Innovative studies have explored the use of this compound in creating novel polymers with enhanced thermal stability and mechanical strength, paving the way for new applications in engineering materials .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid and its analogues:

Physicochemical Properties

- Acidity : The pyrazole group enhances acidity compared to pyrrole or pyrimidine derivatives due to its two nitrogen atoms, which can stabilize deprotonation.

- Solubility: Carboxylic acid derivatives with bulky substituents (e.g., 16b) exhibit lower solubility in non-polar solvents compared to the methyl-substituted target compound .

- Purity : High-performance liquid chromatography (HPLC) data for 16l () shows >99% purity despite low yields, emphasizing rigorous purification steps in synthesis .

Biological Activity

3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid moiety substituted with a pyrazole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| This compound | Enterococcus faecalis | 1.0 |

| This compound | Escherichia coli | 2.0 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Compounds containing the pyrazole scaffold have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have reported significant antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 2: Antiproliferative Effects on Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines and modulate pathways involved in inflammation.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and downregulation of TNF-alpha production. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on testing the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study found that this compound exhibited a superior MIC against both Staphylococcus aureus and Enterococcus faecalis compared to standard antibiotics like vancomycin .

Case Study 2: Anticancer Potential

In another research project, scientists evaluated the anticancer potential of this compound on human breast cancer cells. The results indicated that treatment with varying concentrations led to significant apoptosis in MDA-MB-231 cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated ketones or aldehydes in polar solvents like ethanol under reflux. For example, analogous pyrazole-containing benzoic acids were synthesized by condensing hydrazines with propenones in ethanol at elevated temperatures . Key parameters include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (reflux vs. room temperature), and catalyst use (e.g., acetic acid). Adjusting stoichiometry and reaction time (typically 12–24 hours) also critically impacts yield.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirms structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm for pyrazole and benzoic acid rings) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns in the pyrazole ring (e.g., singlet for H-3 in 1H-pyrazole) are critical .

- HPLC : Assesses purity (>95% by area normalization) using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .

- FTIR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretch ~1600 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) is preferred for high recovery. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane (3:7) gradients resolves impurities. Acid-base work-up (e.g., adjusting pH to 5–6 with acetic acid) precipitates the compound from aqueous layers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cyclocondensation reactions?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates, reducing side-product formation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time (2–4 hours vs. 24 hours) while maintaining yield .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-proton correlations, especially in overlapping aromatic regions.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p) basis set). For example, pyrazole ring protons may exhibit upfield shifts due to electron-withdrawing substituents .

Q. What methodologies assess the impact of substituent variations on the bioactivity of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halides, methyl groups) at the pyrazole or benzoic acid ring via Suzuki-Miyaura cross-coupling .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For instance, electron-donating groups on the pyrazole ring enhance antimicrobial activity in related compounds .

Q. What strategies mitigate thermal degradation during high-temperature reactions involving this compound?

- Methodological Answer :

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during reflux.

- Stabilizers : Add radical scavengers (e.g., BHT) or reduce reaction time via microwave assistance.

- Low-Temperature Alternatives : Enzymatic catalysis or photochemical activation minimizes thermal stress .

Q. What experimental frameworks evaluate the biological activity of this compound in pharmacological research?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or cytotoxicity (MTT assay on cancer cell lines).

- In Vivo Models : Use rodent models (e.g., carrageenan-induced paw edema) to assess analgesic/anti-inflammatory efficacy. Dose-response studies (10–100 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.